molecular formula C18H17ClN2O2S2 B299190 5-({5-[(4-Chlorophenyl)sulfanyl]-2-furyl}methylene)-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one

5-({5-[(4-Chlorophenyl)sulfanyl]-2-furyl}methylene)-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one

Cat. No. B299190
M. Wt: 392.9 g/mol
InChI Key: FDGMHVXFEWDBLE-CYIIUJIZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-({5-[(4-Chlorophenyl)sulfanyl]-2-furyl}methylene)-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one is a chemical compound that belongs to the group of thiazolidinones. It has been studied extensively for its potential use in various scientific applications, including drug development, cancer research, and molecular biology.

Mechanism of Action

The mechanism of action of 5-({5-[(4-Chlorophenyl)sulfanyl]-2-furyl}methylene)-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one is not fully understood. However, it has been suggested that the compound may work by inhibiting the activity of certain enzymes or proteins in the body that are involved in the development and progression of diseases such as cancer.
Biochemical and Physiological Effects:
Studies have shown that 5-({5-[(4-Chlorophenyl)sulfanyl]-2-furyl}methylene)-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one has a number of biochemical and physiological effects. For example, it has been shown to have anti-inflammatory properties, as well as the ability to induce apoptosis (programmed cell death) in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-({5-[(4-Chlorophenyl)sulfanyl]-2-furyl}methylene)-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one in lab experiments is that it is relatively easy to synthesize and purify. However, one of the limitations is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are many potential future directions for research on 5-({5-[(4-Chlorophenyl)sulfanyl]-2-furyl}methylene)-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one. One area of interest is in the development of new drugs based on this compound. Another potential direction is in the study of its effects on various diseases and conditions, such as Alzheimer's and diabetes. Additionally, further research is needed to fully understand the compound's mechanism of action and how it interacts with other molecules in the body.

Synthesis Methods

The synthesis of 5-({5-[(4-Chlorophenyl)sulfanyl]-2-furyl}methylene)-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one can be achieved through several methods, including the reaction of 4-chlorobenzene thiol with 2-furaldehyde, followed by the reaction of the resulting product with ethyl isothiocyanate and ethyl acetoacetate.

Scientific Research Applications

5-({5-[(4-Chlorophenyl)sulfanyl]-2-furyl}methylene)-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one has been studied extensively for its potential use in various scientific applications. One of the primary areas of research has been in the development of new drugs. This compound has been shown to have potential as an anti-cancer agent, as well as a treatment for other diseases such as diabetes and Alzheimer's.

properties

Product Name

5-({5-[(4-Chlorophenyl)sulfanyl]-2-furyl}methylene)-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one

Molecular Formula

C18H17ClN2O2S2

Molecular Weight

392.9 g/mol

IUPAC Name

(5Z)-5-[[5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-3-ethyl-2-ethylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H17ClN2O2S2/c1-3-20-18-21(4-2)17(22)15(25-18)11-13-7-10-16(23-13)24-14-8-5-12(19)6-9-14/h5-11H,3-4H2,1-2H3/b15-11-,20-18?

InChI Key

FDGMHVXFEWDBLE-CYIIUJIZSA-N

Isomeric SMILES

CCN=C1N(C(=O)/C(=C/C2=CC=C(O2)SC3=CC=C(C=C3)Cl)/S1)CC

SMILES

CCN=C1N(C(=O)C(=CC2=CC=C(O2)SC3=CC=C(C=C3)Cl)S1)CC

Canonical SMILES

CCN=C1N(C(=O)C(=CC2=CC=C(O2)SC3=CC=C(C=C3)Cl)S1)CC

Origin of Product

United States

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